molecular formula C12H26 B14545753 2,4,4,5-Tetramethyloctane CAS No. 62199-34-2

2,4,4,5-Tetramethyloctane

Cat. No.: B14545753
CAS No.: 62199-34-2
M. Wt: 170.33 g/mol
InChI Key: OBWRJGVWBWXXAO-UHFFFAOYSA-N
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Description

2,4,4,5-Tetramethyloctane is an organic compound with the molecular formula C12H26. It is a branched alkane, which means it consists of a chain of carbon atoms with branches of additional carbon atoms. This compound is part of a larger family of hydrocarbons that are commonly found in various industrial applications due to their chemical stability and energy content.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,4,5-Tetramethyloctane typically involves the alkylation of smaller alkanes or alkenes. One common method is the Friedel-Crafts alkylation, where an alkyl halide reacts with an aromatic compound in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl3). The reaction conditions usually require an inert atmosphere and controlled temperatures to prevent side reactions.

Industrial Production Methods

In an industrial setting, this compound can be produced through catalytic cracking and reforming processes. These methods involve breaking down larger hydrocarbon molecules into smaller, branched alkanes using catalysts such as zeolites under high temperature and pressure conditions. This process is commonly used in petroleum refineries to produce high-octane fuels.

Chemical Reactions Analysis

Types of Reactions

2,4,4,5-Tetramethyloctane primarily undergoes reactions typical of alkanes, such as:

    Combustion: Reacts with oxygen to produce carbon dioxide and water, releasing energy.

    Halogenation: Reacts with halogens (e.g., chlorine or bromine) under UV light to form haloalkanes.

    Cracking: Breaks down into smaller hydrocarbons under high temperature and pressure.

Common Reagents and Conditions

    Combustion: Requires oxygen and an ignition source.

    Halogenation: Requires halogens and UV light.

    Cracking: Requires high temperatures (500-700°C) and catalysts like zeolites.

Major Products

    Combustion: Carbon dioxide (CO2) and water (H2O).

    Halogenation: Various haloalkanes depending on the halogen used.

    Cracking: Smaller alkanes and alkenes.

Scientific Research Applications

2,4,4,5-Tetramethyloctane is used in various scientific research applications, including:

    Chemistry: As a reference compound in the study of hydrocarbon behavior and reactions.

    Biology: In studies related to lipid metabolism and energy storage.

    Medicine: As a model compound in pharmacokinetics to understand the behavior of hydrophobic molecules in biological systems.

    Industry: In the production of high-octane fuels and lubricants due to its branched structure, which enhances fuel efficiency and stability.

Mechanism of Action

The mechanism of action of 2,4,4,5-Tetramethyloctane in chemical reactions involves the breaking and forming of carbon-hydrogen and carbon-carbon bonds. In combustion, it reacts with oxygen to produce energy, carbon dioxide, and water. In halogenation, the UV light initiates the formation of free radicals, leading to the substitution of hydrogen atoms with halogen atoms.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,4,4-Tetramethyloctane
  • 2,2,4,5-Tetramethyloctane
  • 2,2,3,4-Tetramethyloctane

Uniqueness

2,4,4,5-Tetramethyloctane is unique due to its specific branching pattern, which affects its physical and chemical properties. Compared to its isomers, it may have different boiling points, melting points, and reactivity due to the arrangement of its carbon atoms. This uniqueness makes it valuable in specific industrial applications where particular properties are desired.

Properties

CAS No.

62199-34-2

Molecular Formula

C12H26

Molecular Weight

170.33 g/mol

IUPAC Name

2,4,4,5-tetramethyloctane

InChI

InChI=1S/C12H26/c1-7-8-11(4)12(5,6)9-10(2)3/h10-11H,7-9H2,1-6H3

InChI Key

OBWRJGVWBWXXAO-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)C(C)(C)CC(C)C

Origin of Product

United States

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